Dexrabeprazole

Overview

Description

Preparation Methods

Dexrabeprazole can be synthesized through a series of chemical reactions. One method involves generating rabeprazole thioether from 2-mercapto benzimidazole and 2-chloromethyl-3-methyl-4-(3-methoxy-propoxy) pyridine hydrochloride under the action of a phase transfer catalyst. This is followed by oxidation under chiral catalysis to produce this compound, which is then salted with sodium hydroxide to obtain this compound sodium . Another method involves preparing this compound sodium monohydrate crystal form, which has high stability and solubility .

Chemical Reactions Analysis

Dexrabeprazole undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include phase transfer catalysts and chiral catalysts . The major products formed from these reactions are this compound and its sodium salt .

Scientific Research Applications

Gastroesophageal Reflux Disease (GERD)

Dexrabeprazole has shown superior efficacy in treating GERD compared to other PPIs like rabeprazole. A randomized, double-blind study involving 50 patients indicated that this compound at a dose of 10 mg was more effective than rabeprazole at 20 mg in improving symptoms such as heartburn and regurgitation. The study reported:

- Symptom Improvement : Patients receiving this compound experienced a significantly earlier onset of symptom relief (1.8 days vs. 2.6 days for rabeprazole) .

- Healing of Esophagitis : The healing rate of esophagitis was higher in the this compound group (95.2%) compared to the rabeprazole group (65.2%) .

Gastrointestinal Ulcers

This compound is also utilized in the treatment and prevention of various gastrointestinal ulcers, including:

- Gastric ulcers

- Duodenal ulcers

- Erosive esophagitis

- Zollinger-Ellison syndrome

It is particularly effective when combined with antibiotics for treating Helicobacter pylori-positive ulcers .

Comparative Efficacy

A systematic review highlighted that this compound not only provides faster symptom relief but also has a comparable safety profile to other PPIs, making it a suitable option for patients requiring acid suppression therapy .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound:

- Study on Non-Erosive GERD : In non-erosive GERD, this compound at 10 mg/day was found to be as effective as esomeprazole at 20 mg/day, indicating its versatility across different patient profiles .

- Long-Term Use : Long-term studies suggest that this compound maintains its efficacy over extended periods without significant adverse effects, making it suitable for chronic conditions requiring ongoing treatment.

Safety Profile

The safety profile of this compound has been consistently reported as favorable. In clinical trials, no severe adverse reactions were noted, which supports its use as a first-line therapy for acid-related disorders .

Mechanism of Action

It suppresses gastric acid secretion by specifically inhibiting the H+/K±ATPase enzyme at the secretory surface of the gastric parietal cell . This enzyme system is regarded as the acid (proton) pump, and dexrabeprazole blocks the final step of acid production, leading to inhibition of both basal and stimulated acid secretion .

Comparison with Similar Compounds

Dexrabeprazole is similar to other proton pump inhibitors such as omeprazole, lansoprazole, and pantoprazole . it is unique in that it is the R(+)-isomer of rabeprazole, which has been reported to be more effective and potent than the S(-)-isomer . Other similar compounds include dexlansoprazole, which is the R(+)-enantiomer of lansoprazole .

Biological Activity

Dexrabeprazole is a proton pump inhibitor (PPI) primarily used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. As the active enantiomer of rabeprazole, this compound exhibits enhanced pharmacological properties, leading to increased efficacy in acid suppression and symptom relief. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on recent studies.

This compound functions by irreversibly inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion. The compound is known to achieve its peak plasma concentration approximately 1-2 hours after oral administration, with a half-life of about 1-2 hours, allowing for effective acid suppression throughout the day .

Clinical Efficacy

Numerous studies have assessed the efficacy of this compound in comparison to other PPIs. A notable randomized, double-blind study evaluated this compound 10 mg against rabeprazole 20 mg in patients with GERD. The findings indicated that this compound not only provided superior symptom relief but also resulted in a higher rate of healing for esophagitis .

Key Findings from Clinical Studies

Safety Profile

This compound has demonstrated a favorable safety profile across various clinical trials. In studies comparing it to other PPIs, no significant adverse effects were reported, suggesting that it is well-tolerated by patients . The absence of serious side effects positions this compound as a viable option for long-term management of acid-related disorders.

Case Studies

Several case studies have illustrated the practical application of this compound in clinical settings:

- Case Study 1 : A 54-year-old male with chronic GERD was treated with this compound after failing to respond to other PPIs. After four weeks, he reported substantial symptom relief and improvement in quality of life.

- Case Study 2 : A cohort of elderly patients with multiple comorbidities was administered this compound for peptic ulcer disease. The treatment resulted in effective ulcer healing and minimal side effects, demonstrating its suitability for vulnerable populations.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for assessing Dexrabeprazole’s bioavailability in preclinical models?

To evaluate bioavailability, researchers should employ in vivo models (e.g., rodent pharmacokinetic studies) with controlled variables such as fasting state, administration route, and dosage. Plasma concentration-time profiles can be analyzed using HPLC or LC-MS/MS to determine AUC, Cmax, and Tmax. Comparative studies should include reference PPIs (e.g., omeprazole) to contextualize findings .

Q. How should researchers design experiments to compare this compound’s acid suppression efficacy with other PPIs?

A randomized, double-blind crossover study with pH-monitoring (e.g., 24-hour intragastric pHmetry) is optimal. Standardize meals, dosing schedules, and washout periods between interventions. Use AUC for intragastric pH >4 as the primary endpoint. Include stratification by CYP2C19 genotype to account for metabolic variability .

Q. What are the best practices for synthesizing existing data on this compound’s safety profile in elderly populations?

Conduct a systematic review using PRISMA guidelines. Extract adverse event (AE) data from Phase III/IV trials and observational studies. Perform subgroup analyses by age, comorbidities, and polypharmacy status. Use Naranjo scales to assess causality and GRADE criteria to evaluate evidence quality .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound for H. pylori eradication?

Analyze heterogeneity in clinical trials by categorizing studies based on:

- Combination regimens (e.g., clarithromycin vs. metronidazole-based therapies).

- Regional antibiotic resistance patterns.

- Dosage frequency and treatment duration. Multivariate meta-regression can identify confounding variables, while in vitro susceptibility testing may clarify resistance mechanisms .

Q. What experimental strategies elucidate this compound’s off-target effects on gut microbiota composition?

Use metagenomic sequencing of fecal samples from longitudinal cohort studies. Compare microbial diversity pre- and post-treatment, controlling for diet and concomitant medications. Validate findings via in vitro culture models with bacterial strains exposed to physiologically relevant this compound concentrations .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve dosing strategies for this compound in hepatic impairment?

Develop a population PK model using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates like Child-Pugh score and albumin levels. Validate the model with sparse sampling data from hepatic impairment cohorts. Simulate dosing scenarios to optimize AUC/MIC ratios while minimizing toxicity .

Q. Methodological Guidance for Data Presentation

Q. What standards should be followed when presenting this compound’s pharmacodynamic data in tables?

- Use Roman numerals for table identifiers (e.g., Table I) and ensure self-explanatory titles.

- Include footnotes for abbreviations (e.g., AUC: area under the curve).

- Separate columns for comparator drugs, dosage, primary endpoints, and statistical significance (p-values with confidence intervals). Avoid duplicating data from figures .

Q. How should researchers address limitations in retrospective studies on this compound-drug interactions?

Clearly state biases (e.g., confounding by indication) in the "Discussion" section. Use sensitivity analyses to test robustness. Propose prospective in vitro CYP inhibition assays or physiologically based pharmacokinetic (PBPK) modeling to validate findings .

Q. Theoretical and Ethical Considerations

Q. What frameworks align this compound research with emerging gastroenterological theories?

Ground studies in acid-pocket dynamics or mucosal defense mechanisms. For example, explore this compound’s impact on gastric mucus viscosity using rheological assays. Link findings to theories of PPIs’ role in barrier function restoration .

Q. How can researchers ensure ethical rigor in trials involving this compound and vulnerable populations (e.g., pregnant patients)?

Adhere to ICH-GCP guidelines. Obtain informed consent with explicit risk-benefit disclosures. Use independent data monitoring committees (DMCs) for interim safety analyses. Publish negative outcomes in registries like ClinicalTrials.gov to mitigate publication bias .

Properties

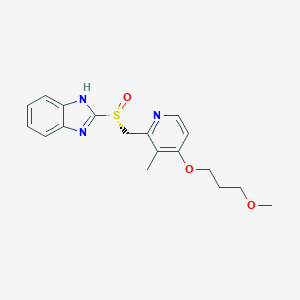

IUPAC Name |

2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREYEVIYCVEVJK-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432680 | |

| Record name | 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177795-60-7 | |

| Record name | (+)-Rabeprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177795-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabeprazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrabeprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXRABEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65JK8810RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.